1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Description
1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
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Biological Activity
The compound 1-methyl-6-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide , with the CAS number 1797637-97-8 , is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₅N₃O₂S
- Molecular Weight : 325.4 g/mol
- Structure : Contains a dihydropyridazine core linked to a thiophene-substituted triazole moiety.
Biological Activity Overview
Research indicates that triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The unique structural features of 1-methyl-6-oxo-N-(thiophen-3-yl) contribute to its biological efficacy.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-methyl-6-oxo-N-(thiophen-3-yl) have shown promising results against various cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.1 | Thymidylate synthase inhibition |
HCT-116 | 2.6 | Apoptosis induction |
HepG2 | 1.4 | Cell cycle arrest |
These compounds target thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to inhibited cell proliferation and induced apoptosis .
Antimicrobial Activity
Triazole derivatives also exhibit significant antimicrobial properties. The compound has been tested against common pathogens:
Pathogen | Inhibition Zone (mm) | Mechanism |
---|---|---|
Escherichia coli | 15 | Disruption of cell wall synthesis |
Staphylococcus aureus | 18 | Inhibition of protein synthesis |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives is another area of interest. Studies have demonstrated that certain triazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes:
Compound | COX Inhibition IC₅₀ (µM) |
---|---|
Compound A | 0.12 |
Compound B | 0.12 |
This suggests that the compound could be effective in managing inflammatory conditions by modulating prostaglandin synthesis .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating various triazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications in the thiophene ring could enhance anticancer activity significantly .
- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities to target enzymes like thymidylate synthase, demonstrating strong interactions between the triazole moiety and active sites .
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-18-12(20)3-2-11(16-18)13(21)14-6-9-7-19(17-15-9)10-4-5-22-8-10/h2-5,7-8H,6H2,1H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLDKRNDMFIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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